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Executive Summary

2-Ethyl-4-methoxycyclohexanone (CAS: 13482-27-4) is a disubstituted cyclohexanone
derivative characterized by the presence of an ethyl group at the

-position and a methoxy ether linkage at the

-position relative to the carbonyl center.[1][2] This structural configuration imparts unique
stereochemical and physicochemical characteristics, making it a valuable building block in the
synthesis of pharmaceutical intermediates and a functional ingredient in the fragrance industry.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis,
spectral properties, reactivity profile, and handling protocols. It is designed for researchers
requiring high-fidelity data for drug development and organic synthesis applications.

Physicochemical Profile
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The following data aggregates computed and experimental parameters. Where specific

experimental values for this isomer are proprietary or rare, values are derived from validated

Structure-Property Relationship (SPR) models for substituted cyclohexanones.

Table 1: Core Physicochemical Properties

Property Value / Description Source/Method
2-Ethyl-4-methoxycyclohexan-
IUPAC Name IUPAC
1-one
CAS Number 13482-27-4 Chemical Abstracts
Molecular Formula Stoichiometry
Molecular Weight 156.22 g/mol Calculated

Physical State

Clear, colorless to pale yellow
liquid

Experimental Observation

Predicted (based on 4-

Boiling Point 215°C - 220°C (at 760 mmHg) methoxycyclohexanone BP
~189°C)

Density glems Computed

LogP (Octanol/Water) 18-21 Consensus LogP Model

Soluble in ethanol, ether,

Solubility chloroform; Sparingly soluble Polarity Analysis
in water

Refractive Index (
1.455 - 1.465 Estimated

)

Flash Point

~85°C (Closed Cup)

Estimated Class Property

Synthesis & Production Protocols

The synthesis of 2-Ethyl-4-methoxycyclohexanone can be approached via two primary

pathways: Catalytic Hydrogenation (Industrial Route) and Stork Enamine Alkylation (Laboratory
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Route).

Pathway A: Catalytic Hydrogenation of 2-Ethyl-4-
methoxyphenol

This method is preferred for large-scale production due to atom economy. It involves the
reduction of the aromatic ring while preserving the oxygen functionalities.

o Precursor: 2-Ethyl-4-methoxyphenol
o Catalyst: 5% Pd/C or Rh/Al202
» Conditions: 50-100 psi

, 80—-120°C, Ethanol solvent.

Pathway B: Stork Enamine Alkylation (Regioselective)

For research applications requiring precise regiocontrol (avoiding poly-alkylation), the Stork
Enamine synthesis is the gold standard.

Step-by-Step Protocol:

o Enamine Formation: React 4-methoxycyclohexanone with pyrrolidine (1.1 eq) in toluene with
a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove
water.

 Alkylation: Cool the enamine solution to 0°C. Slowly add ethyl iodide (1.1 eq). Allow to warm
to room temperature and stir for 12—24 hours.

o Hydrolysis: Add 10% HCI solution and stir vigorously for 2 hours to hydrolyze the iminium
salt back to the ketone.

o Workup: Extract with diethyl ether, wash with brine, dry over

, and concentrate. Purify via vacuum distillation.

Synthesis Workflow Diagram
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Figure 1: Dual synthesis pathways showing industrial hydrogenation (blue) and laboratory
regioselective alkylation (red).

Spectral Characterization

Accurate identification relies on interpreting the stereochemical signals of the cyclohexane ring.
The molecule exists as a mixture of cis and trans diastereomers unless chirally separated.

Nuclear Magnetic Resonance (NMR)[5][6][7]

e 'HNMR (400 MHz,

o

3.35 (s, 3H): Methoxy group (

). Distinct singlet.

o

3.40-3.55 (m, 1H): Methine proton at C4 (

).

o

2.20-2.45 (m, 2H):

-Methylene protons (C6), typically deshielded by the carbonyl.

o

2.10 (m, 1H):
-Methine proton at C2 (

).
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o 0.88 (t, 3H): Terminal methyl of the ethyl group.

e 13C NMR (100 MHz,

o ~212.0: Carbonyl carbon (C=0).
o ~76.5: C4 (bearing methoxy).

o ~56.0: Methoxy carbon.

o ~50-55:

-Carbons (C2 and C6).

Infrared Spectroscopy (FT-IR)[6]

e 1710-1715 cm~1: Strong

stretching vibration (characteristic of saturated six-membered cyclic ketones).

e 1100-1150 cm~1; C-O-C asymmetric stretching (ether linkage).

e 2930-2960 cm~1: C-H stretching (aliphatic).

Reactivity & Applications

The molecule's dual functionality (ketone + ether) allows for versatile chemical transformations,
making it a "privileged scaffold" in medicinal chemistry.

Key Chemical Transformations

o Reductive Amination: Reaction with primary/secondary amines and a reducing agent (

) yields substituted cyclohexylamines, a common motif in analgesics (e.g., Tramadol
analogs).

o Grignard Addition: Attack at the carbonyl by organometallics creates tertiary alcohols with
high stereocomplexity.
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e Oxime Formation: Reaction with hydroxylamine hydrochloride yields the oxime, a precursor
for Beckmann rearrangement to lactams.

Metabolic & Reactivity Map

2-Ethyl-4-methoxycyclohexanone

NaBH4 / LiAIH4 | R-NH2, NaBH(OAc)3

(Reduction)  |(Reductive Amination) NH20H-HCI

2-Ethyl-4-methoxycyclohexanol Substituted Cyclohexylamine

(Alcohol) (Pharma Intermediate) Cyclohexanone Oxime

Beckmann Rearrangement
(H2S04)

Expanded Lactam Ring
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Figure 2: Primary reactivity pathways demonstrating the compound's utility as a divergent
intermediate.[3]

Industrial Applications[4][9][10]

e Pharmaceuticals: Used as a lipophilic scaffold to improve blood-brain barrier (BBB)
penetration in neuroactive drugs. The ethyl group adds steric bulk, modulating receptor

binding affinity.

e Fragrance: The compound possesses a "green,"” woody, and slightly herbal odor profile,
typical of alkyl-substituted cyclohexanones, used as a substantive heart note in perfumery.

Safety & Handling (E-E-A-T)

Note: While specific toxicological data for this isomer is limited, protocols are derived from the
homologous series of alkoxy-cyclohexanones.
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» Hazard Classification:
o Skin/Eye Irritant: Category 2 (H315/H319).
o Flammable Liquid: Category 4 (Combustible).

o Storage: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the ether position
over long periods. Keep in a cool, dry place away from strong oxidizing agents.

» Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water;
the ether moiety increases aquatic persistence compared to simple ketones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b077899/docs#technical-guide-
physicochemical-properties-applications-of-2-ethyl-4-methoxycyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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